2-Aminoethane-1,1-disulfonic acid amine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethane-1,1-disulfonic acid amine hydrate is a chemical compound with the molecular formula C2H10N2O6S2. It is known for its unique structure, which includes two sulfonic acid groups and an amino group attached to an ethane backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethane-1,1-disulfonic acid amine hydrate typically involves the reaction of ethylene diamine with sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of a solvent such as water or an organic solvent to facilitate the reaction. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethane-1,1-disulfonic acid amine hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
2-Aminoethane-1,1-disulfonic acid amine hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Aminoethane-1,1-disulfonic acid amine hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, as well as interacting with cellular membranes to modulate their properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethanesulfonic acid: Lacks the second sulfonic acid group.
Ethanedisulfonic acid: Does not contain the amino group.
Taurine: Contains a sulfonic acid group but has a different structure.
Uniqueness
2-Aminoethane-1,1-disulfonic acid amine hydrate is unique due to the presence of both amino and disulfonic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C2H12N2O7S2 |
---|---|
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
2-aminoethane-1,1-disulfonic acid;azane;hydrate |
InChI |
InChI=1S/C2H7NO6S2.H3N.H2O/c3-1-2(10(4,5)6)11(7,8)9;;/h2H,1,3H2,(H,4,5,6)(H,7,8,9);1H3;1H2 |
InChI-Schlüssel |
NAHHPPWKAHPFGB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(S(=O)(=O)O)S(=O)(=O)O)N.N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.